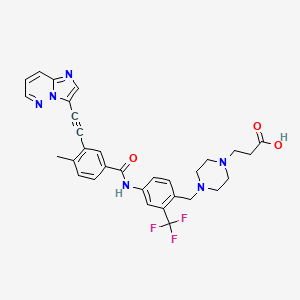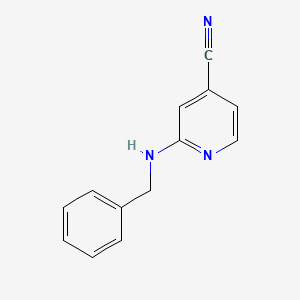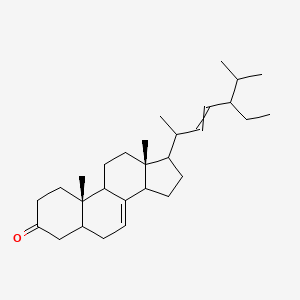
5alpha-Stigmasta-7,22-dien-3-one; (5alpha,22E)-Stigmasta-7,22-dien-3-one; Spinastenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5alpha-Stigmasta-7,22-dien-3-one, also known as (5alpha,22E)-Stigmasta-7,22-dien-3-one or Spinastenone, is a phytosterol compound with the molecular formula C29H46O. It is a naturally occurring steroid found in various plant sources. Phytosterols are known for their structural similarity to cholesterol and are often studied for their potential health benefits, including cholesterol-lowering properties and anti-inflammatory effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5alpha-Stigmasta-7,22-dien-3-one typically involves the conversion of stigmasterol or other related sterols through a series of chemical reactions. One common method includes the oxidation of stigmasterol to form the desired compound. The reaction conditions often involve the use of oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) in an organic solvent like dichloromethane (CH2Cl2) .
Industrial Production Methods
Industrial production of 5alpha-Stigmasta-7,22-dien-3-one may involve large-scale extraction from plant sources followed by purification processes. Techniques such as column chromatography and recrystallization are commonly used to isolate and purify the compound. The scalability of these methods allows for the production of significant quantities of the compound for research and commercial purposes .
Analyse Chemischer Reaktionen
Types of Reactions
5alpha-Stigmasta-7,22-dien-3-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the 3-position, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Solvents: Dichloromethane (CH2Cl2), ethanol (EtOH)
Major Products Formed
Oxidation Products: 5alpha-hydroperoxystigmasta-5,22-diene
Reduction Products: More saturated sterol derivatives
Substitution Products: Various 3-substituted derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for the synthesis of other steroidal compounds.
Biology: Investigated for its role in plant physiology and its potential effects on cellular processes.
Medicine: Studied for its anti-inflammatory and cholesterol-lowering properties.
Industry: Utilized in the formulation of dietary supplements and functional foods due to its health benefits.
Wirkmechanismus
The mechanism of action of 5alpha-Stigmasta-7,22-dien-3-one involves its interaction with cellular pathways related to lipid metabolism and inflammation. The compound has been shown to modulate the expression of genes involved in cholesterol biosynthesis and fatty acid metabolism. It also inhibits the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a key role in the inflammatory response . By targeting these molecular pathways, 5alpha-Stigmasta-7,22-dien-3-one exerts its cholesterol-lowering and anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
5alpha-Stigmasta-7,22-dien-3-one can be compared with other similar phytosterols, such as:
Stigmasterol: Another phytosterol with similar cholesterol-lowering properties but different structural features.
Beta-Sitosterol: Known for its cholesterol-lowering and anti-inflammatory effects, but with a different molecular structure.
Campesterol: Similar in function but differs in its side chain structure.
The uniqueness of 5alpha-Stigmasta-7,22-dien-3-one lies in its specific structural configuration, which contributes to its distinct biological activities and potential therapeutic applications.
Eigenschaften
Molekularformel |
C29H46O |
|---|---|
Molekulargewicht |
410.7 g/mol |
IUPAC-Name |
(10S,13R)-17-(5-ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,11,19-22,25-27H,7,10,12-18H2,1-6H3/t20?,21?,22?,25?,26?,27?,28-,29+/m0/s1 |
InChI-Schlüssel |
DZUAZCZFSVNHEF-BILQGWMTSA-N |
Isomerische SMILES |
CCC(C=CC(C)C1CCC2[C@@]1(CCC3C2=CCC4[C@@]3(CCC(=O)C4)C)C)C(C)C |
Kanonische SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(=O)C4)C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(10R)-3,10-dihydroxy-3,10-dimethyl-6,12-di(propan-2-yl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione](/img/structure/B12433502.png)
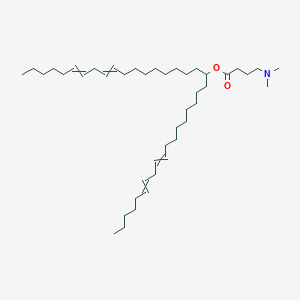
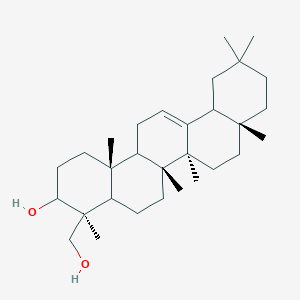
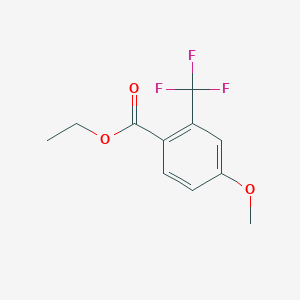

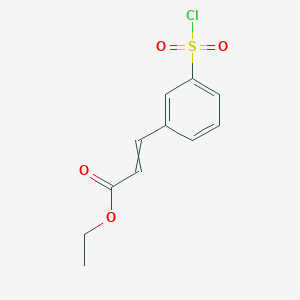
![Cycloocta-1,5-diene;1-[2-(2,5-diphenylphospholan-1-yl)ethyl]-2,5-diphenylphospholane;rhodium;tetrafluoroborate](/img/structure/B12433557.png)
![2,8,11-Trioxadispiro[3.2.47.24]tridecane](/img/structure/B12433562.png)
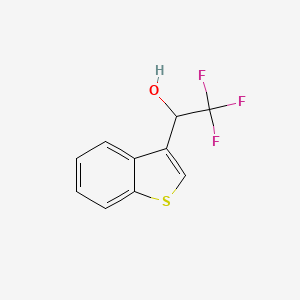
![1-{3-cyclopentyl-7-oxo-6H-[1,2]oxazolo[4,5-d]pyrimidin-5-yl}ethyl methanesulfonate](/img/structure/B12433576.png)
![3-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12433581.png)
![(2r)-1,1,1-Trifluoro-2-{4-[(2s)-2-{[(3s)-3-Methylmorpholin-4-Yl]methyl}-4-(Thiophen-2-Ylsulfonyl)piperazin-1-Yl]phenyl}propan-2-Ol](/img/structure/B12433589.png)
